molecular formula C12H10N2O3S B11021153 N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide

Cat. No.: B11021153
M. Wt: 262.29 g/mol
InChI Key: LRKGMEQIVIAVLU-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a thiophene ring attached to a carboxamide group, with a 2-methyl-4-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the thiophene ring.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for the reduction of the nitro group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
  • Methyl N-(2-methyl-4-nitrophenyl)carbamate

Uniqueness

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide is unique due to the presence of both a thiophene ring and a nitrophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H10N2O3S/c1-8-7-9(14(16)17)4-5-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15)

InChI Key

LRKGMEQIVIAVLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2

Origin of Product

United States

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